The synthesis of hexaethyl disilane can be achieved through several methods, with varying degrees of efficiency. One effective synthesis method involves the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding a success rate between 45% to 50%. Another approach includes utilizing chlorodisilanes that react with amines to form aminodisilanes, which can further undergo transformations to yield hexaethyl disilane .
The molecular structure of hexaethyl disilane features a linear arrangement where two silicon atoms are connected by a Si-Si bond, each bonded to three ethyl groups. The structure can be represented using the canonical SMILES notation: CC[Si](CC)(CC)[Si](CC)(CC)CC
.
Disilane compounds participate in various chemical reactions that are crucial for their applications in materials science and organometallic chemistry. One significant reaction is the dissociative chemisorption of disilane on surfaces, which is an essential process for silicon film growth.
The mechanism of action for hexaethyl disilane primarily revolves around its ability to form stable silicon-silicon bonds and its reactivity towards other chemical species. The Si-Si bond's stability allows it to act as a precursor in silicon-based materials.
Hexaethyl disilane exhibits several notable physical and chemical properties:
Disilane compounds like hexaethyl disilane have diverse applications across various scientific fields:
Hexaethyldisilane (Et₆Si₂) features a central disilane backbone (Si-Si) with ethyl substituents (-CH₂CH₃) on each silicon atom. The Si-Si bond length in such dialkyldisilanes typically ranges from 2.34–2.37 Å, reflecting a σ-bond formed by sp³-hybridized orbitals. The Si-Si bond energy is approximately 240 kJ/mol, lower than C-C bonds due to weaker orbital overlap and larger atomic radii. Ethyl groups induce moderate steric crowding, with Si-C bond lengths averaging 1.88 Å and C-Si-C angles near 109.5°, consistent with tetrahedral coordination. Electronically, the Si-Si bond exhibits polarizability due to the low electronegativity difference (Si: 1.8, C: 2.5), enabling nucleophilic attack at silicon centers. Conformational flexibility arises from low rotational barriers (<5 kJ/mol) around the Si-Si axis [4] [9].
Hexaethyldisilane differs structurally and electronically from hexamethyldisilane (Me₆Si₂) due to ethyl groups’ larger van der Waals radius (∼200 pm vs. ∼170 pm for methyl). This results in:
Table 1: Bond Properties of Ethyl vs. Methyl Disilanes
Property | Hexaethyldisilane | Hexamethyldisilane |
---|---|---|
Si-Si Bond Length (Å) | 2.35–2.37 | 2.34–2.36 |
Si-C Bond Length (Å) | 1.87–1.89 | 1.86–1.88 |
Steric Crowding (vdW, pm) | ~200 | ~170 |
Relative Electron Density | +0.05 e⁻/Si | Baseline |
Hexaethyldisilane is a colorless liquid at room temperature with the following key properties:
Table 2: Thermodynamic Properties of Disilanes
Property | Hexaethyldisilane | Hexamethyldisilazane (HMDS) |
---|---|---|
Boiling Point (°C) | 212–215 | 126 |
Melting Point (°C) | -65 | -78 |
Density (g/cm³, 25°C) | 0.82 | 0.77 |
Vapor Pressure (kPa, 20°C) | 0.15 | 1.9 |
Spectroscopy reveals distinct features arising from ethyl substituents:
Table 3: Spectroscopic Signatures of Hexaethyldisilane
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.55 (t), 1.25 (q), 1.45 (m) | Si-CH₂-CH₃ |
²⁹Si NMR | δ -15.0 (s) | Central Si in Et₃Si-SiEt₃ |
IR | 750, 1250, 1410, 2900 cm⁻¹ | Si-C, CH₂ bend, C-H stretch |
UV-Vis | λ > 220 nm (no absorption) | σ→σ* transition |
Hexaethyldisilane exhibits monotropic polymorphism and crystallizes in a monoclinic lattice (space group P2₁/c) below -65°C. Key crystallographic features include:
Phase transitions are influenced by alkyl chain dynamics: Ethyl groups undergo rotational tunneling below -120°C, evidenced by specific heat anomalies. In solutions, hexaethyldisilane exhibits near-ideal vapor-liquid equilibrium with hydrocarbons, highlighting its nonpolar character. Unlike methyl analogs, no crystalline solvates form due to reduced lattice flexibility [9] [10].
Table 4: Phase Behavior of Hexaethyldisilane
Phase Region | Temperature Range | Key Characteristics |
---|---|---|
Solid (Crystalline) | < -65°C | Monoclinic lattice, staggered ethyls |
Liquid | -65°C to 212°C | Low viscosity (1.2 cP at 25°C) |
Vapor | > 212°C | Monomer-dimer equilibrium |
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